Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-cyanoethyl substituent. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the cyanoethyl moiety introduces reactivity for further functionalization, such as nucleophilic additions or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSMTGOKZRFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Preparation Method
The most documented and reliable synthetic method involves a two-step sequence starting from N-BOC-piperazine and proceeds through nucleophilic substitution with acrylonitrile or related cyanoethylating agents.
Stepwise Synthesis Details
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | N-BOC-piperazine dissolved in dichloromethane/methanol at 0°C, treated with 2M HCl in ether for 1 hour | Formation of the hydrochloride salt of N-BOC-piperazine to enhance reactivity | Intermediate isolated as a white solid |
| 2 | Sodium cyanide (NaCN) and acrylonitrile (or acetone-derived cyano compounds) in aqueous medium, stirred at room temperature for 48-72 hours | Nucleophilic substitution where the piperazine nitrogen attacks the electrophilic cyanoethyl group | Isolated yield approximately 77% |
Example Reaction:
N-BOC-piperazine hydrochloride salt is reacted with sodium cyanide and acrylonitrile in water at ambient temperature for 72 hours. The product is extracted with ethyl acetate, dried, and concentrated to yield tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate with a yield of about 77%.
Alternative Synthetic Routes and Variations
While the above method is standard, alternative approaches include:
Direct alkylation: Using tert-butyl piperazine-1-carboxylate with 2-bromoacetonitrile or 3-chloropropionitrile under basic conditions to introduce the cyanoethyl group. This method requires careful control to avoid over-alkylation and side reactions.
One-pot click chemistry modifications: Though more commonly applied to triazole derivatives of piperazine, such methods can be adapted for cyanoethyl derivatives by modifying the electrophilic partner.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 0°C for initial salt formation; room temperature for substitution | Lower temperature stabilizes intermediates; room temperature favors substitution |
| Solvent | Dichloromethane/methanol for salt formation; water for substitution | Biphasic system facilitates extraction and purification |
| Reaction Time | 1 hour for salt formation; 48-72 hours for substitution | Longer times improve conversion but require monitoring to avoid degradation |
| Molar Ratios | Slight excess of sodium cyanide and acrylonitrile | Ensures complete substitution |
Purification and Characterization
- Purification: Extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.
- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy (notably the cyano stretch at ~2250 cm⁻¹), and mass spectrometry.
Research Findings and Industrial Relevance
- The described method provides a moderate to good yield (~77%) with high purity suitable for further synthetic applications.
- The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, including potential GPR119 agonists and other piperazine-based drugs.
- Optimization of reaction times and stoichiometry can improve yield and reduce side products.
- The use of aqueous media in the substitution step is advantageous for environmental and safety considerations.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate serves as a crucial building block for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it an essential intermediate in organic synthesis.
Medicinal Chemistry
The compound has garnered attention for its potential in medicinal chemistry, particularly in developing biologically active molecules. It has been explored for various therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported at 16 µg/mL.
- Anticancer Properties : In vitro studies have shown selective cytotoxicity towards cancer cell lines, with IC50 values around 25 µM for certain types of cancer. This suggests its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially modulating neurotransmitter release and reducing oxidative stress markers in neuronal cultures.
Chemical Biology
The cyano group in this compound allows it to engage in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This feature is crucial for its role in modulating biological activities.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against multiple bacterial strains, confirming its potential as an antimicrobial agent.
- Cytotoxicity Studies : In vitro assays indicated selective toxicity towards cancer cells while sparing normal cells, supporting its candidacy for further development as an anticancer drug.
- Neuroprotective Effects : Initial findings suggest that this compound may protect neurons from degeneration, indicating a promising avenue for research into neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural stability and flexibility. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate ()
- Structure: A cyano group is attached to a pyridinyl ring, which is further substituted with a phenyl group.
- Synthesis : Likely involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Applications: The aromatic cyano group may enhance π-π stacking interactions in target proteins, making it suitable for kinase inhibitors or receptor antagonists.
- Reactivity: The electron-withdrawing cyano group on the pyridine ring directs electrophilic substitution reactions to specific positions .
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate ()
- Structure: A cyano group is positioned meta to an amino group on a benzene ring.
- Applications: The amino-cyano combination is advantageous in forming hydrogen bonds with biological targets, as seen in protease inhibitors.
- Key Difference: The presence of an amino group introduces additional hydrogen-bonding capacity compared to the cyanoethyl group in the target compound .
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate ()
- Structure: Contains a diaminophenyl group with a methyl substituent.
- Synthesis: Derived from nitro reduction, highlighting the reducibility of nitro groups compared to cyanoethyl groups.
- Reactivity: The amino groups enable conjugation with carbonyl-containing moieties, a feature absent in the cyanoethyl analogue .
Analogues with Electron-Withdrawing or Bulky Substituents
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate ()
- Structure : Features a diazoacetyl group, a highly reactive moiety.
- Applications : Used in photolabile prodrugs or as precursors for carbene generation in C–H insertion reactions.
- Key Difference: The diazo group introduces photochemical reactivity, unlike the cyanoethyl group, which is more chemically stable .
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate ()
- Structure : Contains an imidazothiazole ring system.
- Applications : The fused heterocycle enhances binding to nucleic acids or ATP-binding pockets in enzymes.
- Synthesis: Requires multi-step heterocyclic ring formation, contrasting with the simpler cyanoethyl substitution .
Functional Group Impact on Physicochemical Properties
Biological Activity
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including its synthesis, biological properties, and potential therapeutic applications.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated. The presence of the cyanoethyl group may enhance the lipophilicity of the compound, allowing for better membrane penetration and interaction with bacterial targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study conducted on various piperazine derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, indicating potent antibacterial properties . -
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were found to be around 25 µM for certain cancer types, suggesting its potential as an anticancer agent . -
Neuroprotective Effects
Preliminary studies have suggested that this compound may have neuroprotective effects in models of neurodegeneration. It appears to modulate neurotransmitter release and reduce oxidative stress markers in neuronal cultures .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| CAS Number | 77278-86-5 |
| Antimicrobial Activity | Effective against MRSA (MIC: 16 µg/mL) |
| Cytotoxicity (IC50) | ~25 µM for cancer cells |
| Neuroprotective Activity | Modulates neurotransmitter release |
Q & A
Basic: What are the common synthetic routes for tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves functionalizing a preformed piperazine ring. For example, tert-butyl piperazine-1-carboxylate can react with acrylonitrile derivatives via nucleophilic substitution. Key steps include:
- Reagent Selection : Use of potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieves coupling with halogenated intermediates (e.g., 5-bromo-2-chloropyrimidine) .
- Solvent Optimization : Polar aprotic solvents like DMF or 1,4-dioxane enhance reactivity, while anhydrous conditions prevent hydrolysis of the tert-butyl carbamate group .
- Yield Improvement : Automated flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) purifies the product with >95% purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Confirms molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .
- Spectroscopic Techniques :
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Silica Gel Chromatography : Gradient elution (hexane:EtOAc 8:1 to 4:1) separates impurities while retaining the tert-butyl group .
- Automated Flash Systems : Reduce manual errors and improve reproducibility for high-purity yields (e.g., 97–98% recovery) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) .
- Stability : Store in anhydrous conditions to prevent decomposition. Avoid strong oxidizing agents (e.g., KMnO₄) that may release toxic fumes .
Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 62% vs. 97%)?
Methodological Answer:
- Reaction Parameter Screening : Optimize temperature, stoichiometry, and catalysts. For example, increasing reaction time from 12 to 24 hours in DMSO at 120°C improves coupling efficiency .
- Byproduct Analysis : Use TLC or HPLC to identify side products (e.g., tert-butyl deprotection) and adjust protecting group strategies .
Advanced: How do crystallography and Hirshfeld analysis elucidate intermolecular interactions?
Methodological Answer:
- Hirshfeld Surfaces : Quantify close contacts (e.g., N–H⋯O and C–H⋯N bonds in 2D crystal architectures) .
- Packing Analysis : Reveal structural motifs (e.g., zig-zag patterns in tert-butyl derivatives) that influence solubility and stability .
Advanced: What methodologies assess the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion tests against S. aureus or E. coli show moderate activity (MIC ~50 µg/mL) .
- Enzyme Inhibition : Prolyl-hydroxylase inhibition assays (e.g., HIF pathway modulation) require IC₅₀ determination via fluorescence polarization .
Advanced: How are computational methods like molecular docking applied to study this compound?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding to targets (e.g., Bruton’s tyrosine kinase) .
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Advanced: How do reaction conditions impact the regioselectivity of piperazine functionalization?
Methodological Answer:
- Steric Effects : Bulky tert-butyl groups direct substitution to the less hindered N⁴ position .
- Catalytic Systems : Pd/Cu synergistic catalysis enables asymmetric hydroarylation of vinylarenes for chiral derivatives .
Advanced: What mechanisms explain its role as a prolyl-hydroxylase inhibitor?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
